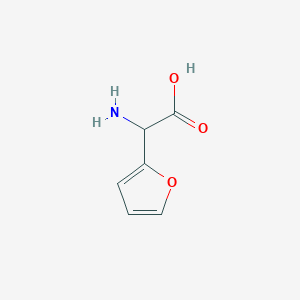
Acide 2-amino-2-(furan-2-yl)acétique
Vue d'ensemble
Description
Amino-furan-2-yl-acetic acid is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
The exact mass of the compound Amino-furan-2-yl-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Amino-furan-2-yl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amino-furan-2-yl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antibactériennes et antimicrobiennes
L'acide 2-amino-2-(furan-2-yl)acétique a été étudié pour son potentiel dans la création de nouveaux agents antibactériens. Le noyau furane est une structure clé dans de nombreux composés pharmacologiquement actifs, et son incorporation dans de nouvelles molécules peut conduire à une activité antibactérienne significative contre les bactéries Gram-positives et Gram-négatives .
Développement de médicaments
Ce composé sert de bloc de construction dans la synthèse de divers médicaments. Sa structure unique lui permet d'être utilisé dans le développement de médicaments ayant des propriétés antivirales, anti-inflammatoires et anticancéreuses potentielles. Il est particulièrement précieux dans la recherche de nouveaux traitements qui nécessitent le noyau furane comme partie de leur architecture moléculaire .
Catalyse
Dans le domaine de la catalyse, l'this compound peut être utilisé dans la synthèse de composés spiro et d'autres molécules organiques complexes. Il peut agir comme un nucléophile dans des réactions multi-composants, qui sont essentielles pour créer des composés ayant une grande complexité stéréochimique .
Synthèse de matériaux
Le composé est également utilisé en science des matériaux, en particulier dans la synthèse de matériaux organiques qui ont des applications potentielles en électronique et en photonique. Sa capacité à participer à diverses réactions organiques en fait un précurseur polyvalent pour la synthèse de matériaux avancés .
Études biologiques
Les chercheurs ont exploré les activités biologiques des dérivés du furane, y compris l'this compound, pour comprendre leur rôle dans les systèmes biologiques. Ces études se concentrent souvent sur l'interaction du composé avec les macromolécules biologiques et ses effets sur les processus cellulaires .
Recherche sur les propriétés chimiques
Les propriétés chimiques de l'this compound, telles que sa réactivité, sa stabilité et sa solubilité, font l'objet de recherches continues. Comprendre ces propriétés est crucial pour son application dans diverses réactions et processus chimiques .
Propriétés
IUPAC Name |
2-amino-2-(furan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYPSCJKBYYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305362 | |
| Record name | Amino-furan-2-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17119-54-9 | |
| Record name | 17119-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amino-furan-2-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of these compounds?
A2: While the abstract doesn't provide specific molecular formulas, weights, or spectroscopic data, it highlights that the invention revolves around "substituted" derivatives. [] This implies modifications to the core structure of Amino-furan-2-yl-acetic acid and Amino-thien-2-yl-acetic acid. These substitutions likely involve adding various chemical groups to modulate the compounds' properties, potentially influencing their binding affinity, selectivity, and overall pharmacological profile.
Q2: Where can I find more detailed information about these compounds?
A3: The provided research abstract originates from a patent application, indicating that the findings are novel and likely protected intellectual property. [] For comprehensive details regarding the chemical structures, synthesis methods, and specific experimental data, referring to the complete patent document is recommended.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



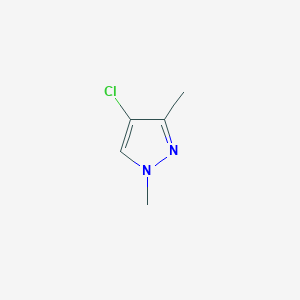

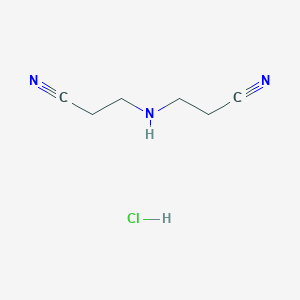
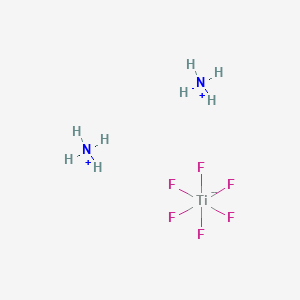
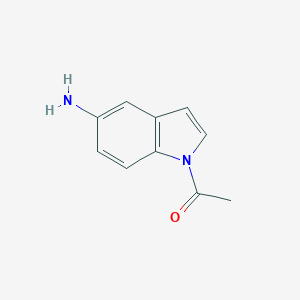
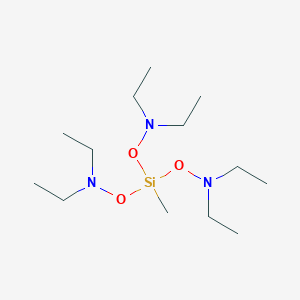

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
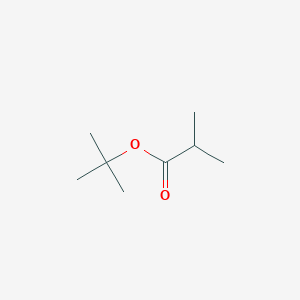
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)



